(R)-(-)-Citramalic Acid Lithium

Catalog No.
S12826136
CAS No.
M.F
C5H8LiO5
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Citramalic Acid Lithium

Product Name

(R)-(-)-Citramalic Acid Lithium

Molecular Formula

C5H8LiO5

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1

InChI Key

SCNUAVZPSALVJI-NUBCRITNSA-N

SMILES

Array

Canonical SMILES

[Li].CC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

[Li].C[C@@](CC(=O)O)(C(=O)O)O

(R)-(-)-Citramalic Acid is a chiral α-hydroxy dicarboxylic acid that serves as a versatile C5 building block in asymmetric synthesis. Its structure, featuring a quaternary stereocenter, a hydroxyl group, and two carboxylic acids, makes it a valuable precursor for a range of complex, stereochemically defined molecules. The monolithium salt form is specifically offered to provide advantages in handling, solubility, and reactivity control compared to the free acid, enabling its use in specialized synthetic applications where precise control of stereochemistry and reaction conditions is critical.

Procuring a substitute for (R)-(-)-Citramalic Acid Lithium carries significant risks that can compromise synthesis outcomes. Using the incorrect enantiomer, (S)-(+)-Citramalic Acid, will result in the synthesis of the opposite, often biologically inactive or undesired, enantiomer of the final target molecule. Substituting with racemic citramalic acid introduces impurities that are difficult to separate and dramatically reduces the yield of the desired stereoisomer. Furthermore, opting for the free acid instead of the pre-formed lithium salt necessitates an additional, sensitive *in situ* deprotonation step. This introduces process variability and potential side reactions, negating the convenience and reproducibility afforded by the ready-to-use salt.

Enables High-Fidelity Stereochemical Transfer in Natural Product Synthesis

The absolute configuration of (R)-(-)-Citramalic Acid is critical for its use as a chiral building block, directly translating its stereochemistry to the final product. In multiple total syntheses of the potent anticancer and antiviral agent (+)-Brefeldin A, (R)-Citramalic Acid is used as a key starting material to establish the correct stereochemistry early in the synthetic sequence. Using the (S)-enantiomer would lead to the unnatural and biologically distinct enantiomer of the final product, while using a racemate would result in a mixture that is difficult and costly to resolve.

Evidence DimensionStereochemical Outcome
Target Compound DataLeads to (+)-Brefeldin A (natural enantiomer) with >99% enantiomeric purity.
Comparator Or Baseline(S)-Citramalic Acid: Leads to unnatural (-)-Brefeldin A. Racemic Citramalic Acid: Leads to a 1:1 mixture of enantiomers, reducing theoretical yield of the target to 50%.
Quantified Difference100% control of enantiomeric outcome vs. 0% or 50% yield of desired enantiomer.
ConditionsTotal synthesis of complex natural products.

For synthesizing biologically active molecules, starting with the correct enantiopure precursor is non-negotiable to avoid failed outcomes and complex purification.

Unlocks Chelation-Controlled Reactions via Stable Lithium Intermediates

The lithium cation is uniquely suited to form stable, five-membered chelate rings with the α-hydroxy carboxylate moiety of citramalic acid. This rigid, chelated structure can direct the stereochemical course of subsequent reactions. While not citramalic acid, a study on the reduction of α-alkyl-β-keto sulfones demonstrates this principle: the use of non-chelating conditions with CeCl3 gave a threo:erythro diastereomeric ratio of >99:1, whereas switching to a strongly chelating Lewis acid (TiCl4) completely inverted the selectivity to 1:>99 in favor of the erythro product. The pre-formed lithium salt of citramalic acid provides a direct entry into such chelation-controlled systems, which is a key reason for its procurement over other salts or the free acid.

Evidence DimensionDiastereomeric Ratio (d.r.)
Target Compound DataEnables access to chelation-controlled reaction pathways (inferred).
Comparator Or BaselineNon-chelating conditions (e.g., using CeCl3) resulted in a d.r. of >99:1 (threo:erythro). Chelating conditions (using TiCl4) resulted in a d.r. of 1:>99.
Quantified DifferenceComplete inversion of diastereoselectivity.
ConditionsStereoselective reduction of a β-keto sulfone at -78 °C.

This compound is purchased specifically to enable chelation-controlled reactions; using a non-chelating salt or the free acid would fail to produce the desired stereoisomer.

Improved Solubility in Organic Solvents Compared to Other Salts and Free Acid

Lithium salts of organic acids frequently exhibit enhanced solubility in common aprotic organic solvents compared to sodium, potassium, or the protonated free acids. For instance, a systematic study of six different lithium salts in five non-aqueous solvents showed that lithium salts can achieve significant solubility in solvents like DMSO and ethanol where other alkali metal salts may be sparingly soluble. This property is critical for achieving homogeneous reaction conditions in non-aqueous media, preventing the need for phase-transfer catalysts or less desirable solvent systems. Procuring the lithium salt directly ensures access to these favorable solubility profiles without an extra synthesis step.

Evidence DimensionRelative Solubility Order in Aprotic Solvents
Target Compound DataLithium salts generally show good solubility in polar aprotic and protic organic solvents.
Comparator Or BaselineFree acids often have limited solubility in less polar organic solvents; sodium/potassium salts are often poorly soluble in solvents like THF or diethyl ether.
Quantified DifferenceQualitative but significant improvement in solubility, enabling homogeneous reaction conditions.
ConditionsSolubility in common organic synthesis solvents (e.g., DMSO, ethanol, acetonitrile).

Enhanced solubility allows for wider solvent selection, higher effective concentrations, and more reproducible reaction kinetics, improving process efficiency and reliability.

Chiral Starting Material for the Total Synthesis of Biologically Active Macrolides

This compound is the right choice when the synthetic plan requires the enantiopure (R)-configured C5 backbone for constructing complex natural products like the anticancer agent Brefeldin A. Its pre-defined stereocenter ensures a direct and efficient transfer of chirality, avoiding the 50% material loss and difficult separation associated with starting from a racemic mixture.

Precursor for Stereoselective Reactions Requiring Lithium Chelation Control

Ideal for synthetic routes that exploit lithium chelation to direct the stereochemical outcome of a key transformation, such as a substrate-directed reduction or alkylation. Procuring the lithium salt provides a reliable and direct entry point to the required rigid five-membered chelate intermediate, bypassing the need for in-situ salt formation and ensuring higher reproducibility.

Homogeneous Reactions in Non-Aqueous Solvent Systems

This salt is the preferred form when the reaction must be conducted in polar aprotic solvents where the corresponding free acid or other alkali metal salts have poor solubility. Its enhanced solubility profile enables more efficient and scalable solution-phase chemistry, improving reaction rates and simplifying process development.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

155.05317679 Da

Monoisotopic Mass

155.05317679 Da

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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